4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Description
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methylsulfanyl group at position 2. This scaffold is synthetically accessible via a three-step protocol starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). The synthesis involves sequential treatment with LDA, cinnamaldehyde derivatives, and cyclization with methanesulfonyl chloride under mild conditions, ensuring scalability and efficiency .
The compound’s structural features, including the electron-withdrawing chlorine and moderately lipophilic methylsulfanyl group, make it a versatile intermediate for drug discovery, particularly in kinase inhibition and cytotoxic agent development.
Properties
Molecular Formula |
C8H10ClN3S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8-11-6-4-10-3-2-5(6)7(9)12-8/h10H,2-4H2,1H3 |
InChI Key |
AZGGVPGFBFVEDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCNC2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Methylthiopyrimidin-4-One
Reaction Overview :
2-Thiouracil undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide. The reaction proceeds in an aqueous medium at 15–25°C, achieving yields exceeding 90%.
Key Parameters :
-
Mass Ratios : 2-Thiouracil : NaOH : Dimethyl sulfate = 1.0 : 0.6–0.85 : 1.0–1.4
-
Solvent : Water
-
Temperature : 15–25°C
-
Post-Treatment : Acidification with 6 M HCl to pH 1–2, followed by filtration and drying.
Example Yield :
Step 2: Chlorination to 4-Chloro-2-Methylsulfanylpyrimidine
Reaction Overview :
2-Methylthiopyrimidin-4-one is treated with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in toluene, catalyzed by N,N-dimethylformamide (DMF). The reaction occurs at 75–80°C, yielding 87.3% of the target compound.
Key Parameters :
-
Mass Ratios : 2-Methylthiopyrimidin-4-one : SOCl₂ : POCl₃ = 1.0 : 0.6–0.9 : 0.6–0.9
-
Catalyst : DMF (0.04–0.06 mass ratio relative to intermediate)
-
Solvent : Toluene
-
Temperature : 75–80°C
-
Post-Treatment : Quenching with water, ethyl acetate extraction, and vacuum distillation.
Example Yield :
Table 1: Comparative Reaction Conditions for Two-Step Synthesis
Industrial-Scale Production and Optimization
The Chinese patent emphasizes scalability, with examples demonstrating kilogram-scale synthesis. Key optimizations include:
Solvent Selection
-
Water in Step 1 minimizes byproduct formation.
-
Toluene in Step 2 facilitates easy separation due to immiscibility with aqueous phases.
Catalytic Efficiency
DMF enhances chlorination efficiency by stabilizing reactive intermediates, reducing reaction time from >12 hours to 1.5 hours.
Temperature Control
-
Methylation at ≤25°C prevents dimethyl sulfate hydrolysis.
-
Chlorination at 75–80°C balances reaction rate and side-product suppression.
Table 2: Impact of Temperature on Chlorination Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 70 | 2.5 | 78.2 |
| 75 | 1.5 | 85.1 |
| 80 | 1.5 | 87.3 |
| 85 | 1.5 | 84.6 |
Mechanistic Insights
Methylation Mechanism
Dimethyl sulfate acts as a methylating agent, replacing the thiol group (-SH) of 2-thiouracil with a methylthio (-SMe) group. Sodium hydroxide deprotonates the thiol, facilitating nucleophilic attack on the electrophilic methyl group.
Chlorination Mechanism
POCl₃ and SOCl₂ act as dual chlorinating agents, converting the ketone group of 2-methylthiopyrimidin-4-one to a chloro substituent. DMF catalyzes the reaction by forming a Vilsmeier-Haack complex, enhancing electrophilicity at the carbonyl carbon.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in KRAS G12C inhibitor synthesis, as evidenced by its use in a U.S. patent . Modifications to the pyrido[3,4-d]pyrimidine core enable selective targeting of oncogenic proteins, underscoring the importance of high-purity synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones, and the compound can also undergo reduction reactions to modify the pyrimidine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrido[3,4-d]pyrimidines, sulfoxides, sulfones, and reduced derivatives of the parent compound .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects in various medical conditions. Its structural features suggest several pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit inhibitory effects on cancer cell lines. For instance, modifications to the structure have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that certain derivatives could effectively inhibit CDK4/6, leading to reduced proliferation of cancer cells .
- Antiviral Properties : Compounds containing pyrimidine moieties are known for their antiviral activities. The tetrahydropyrido[3,4-d]pyrimidine framework has been linked to agents that inhibit viral replication, making it a candidate for further development against viral infections .
- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer’s disease. The mechanisms involve modulation of neurotransmitter levels and inhibition of neuroinflammatory responses .
Synthesis and Structural Modifications
The synthesis of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step reactions that can be optimized for yield and purity. Recent advances in synthetic methodologies include:
- Ionic Liquid Catalysis : A novel one-pot synthesis approach using ionic liquids as solvents has been developed. This method not only simplifies the reaction process but also enhances yields while being environmentally friendly .
- Green Chemistry Approaches : The application of green chemistry principles in synthesizing this compound has gained attention. Utilizing biodegradable solvents and recyclable catalysts aligns with sustainable practices in chemical manufacturing .
Table 1: Pharmacological Activities of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK4/6 | |
| Antiviral | Viral replication inhibition | |
| Neuroprotective | Modulation of neurotransmitters |
Table 2: Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Ionic Liquid Catalysis | Multi-component reaction | High yield, environmentally friendly |
| Traditional Organic Synthesis | Conventional methods | Established protocols |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of tetrahydropyrido[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for specific derivatives targeting CDK pathways .
Case Study 2: Neuroprotective Mechanisms
In an experimental model simulating Alzheimer’s disease, a derivative of the compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function in treated subjects compared to controls. This suggests potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways . This inhibition can lead to the modulation of cellular processes, such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrido[3,4-d]pyrimidine core is common among analogs, but substitutions at positions 2, 4, and 7 significantly influence physicochemical and biological properties. Key derivatives include:
Key Comparative Insights
- Chlorine at position 4 is conserved across analogs, suggesting its critical role in scaffold reactivity and intermolecular interactions .
- Biological Activity: ERK2 inhibitors (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives) highlight the core’s utility in oncology . Thieno-fused derivatives () demonstrate cytotoxicity, implying substituent-dependent mechanism variations .
Synthetic Accessibility :
- Physicochemical Properties: Hydrochloride salts () improve aqueous solubility, critical for bioavailability .
Biological Activity
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H10ClN3S
- Molecular Weight : 215.7 g/mol
- CAS Number : 1537724-97-2
- IUPAC Name : 4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an antitumor agent , particularly through the inhibition of certain kinases involved in cancer progression. The compound's structure allows it to bind effectively to these enzymes, disrupting their function and thereby inhibiting cell proliferation.
Antitumor Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antitumor activity. For instance:
- In vitro studies have shown that compounds similar to 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can inhibit the growth of various cancer cell lines.
- A notable study demonstrated that a related compound inhibited cell proliferation and induced apoptosis in A431 vulvar epidermal carcinoma cells .
Kinase Inhibition
The compound has been identified as a potential inhibitor of specific kinases:
- PI3Kδ Inhibition : Similar structures have been reported as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play crucial roles in cellular signaling pathways related to cancer and immune responses .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes or receptors, potentially leading to inhibitory effects on microbial growth.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antitumor Activity | Demonstrated significant inhibition of A431 cell line proliferation with IC50 values in the low micromolar range. |
| Kinase Inhibition Research | Identified as a selective inhibitor of PI3Kδ with potential applications in treating autoimmune diseases and cancers. |
| Antimicrobial Studies | Showed promising results against various bacterial strains in preliminary tests. |
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
The compound is typically synthesized via multi-step reactions starting with pyrimidine derivatives. For example:
- Metalation and substitution : 4-Chloro-2-phenyl-tetrahydrobenzothienopyrimidine can undergo reduction with aluminum amalgam in aqueous tetrahydrofuran to introduce methylsulfanyl groups .
- Three-step synthesis : Starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), sequential reactions with organolithium reagents (e.g., LDA), aldehydes, and primary amines yield intermediates that cyclize under methanesulfonyl chloride/triethylamine conditions .
- Key reagents : Aluminum amalgam for reductions and methanesulfonyl chloride for cyclization are critical for controlling regioselectivity .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
- X-ray crystallography : Provides definitive proof of molecular geometry, as seen in studies reporting crystal structures of related tetrahydropyrido[3,4-d]pyrimidine derivatives .
- NMR spectroscopy : H and C NMR are used to verify substituent positions, particularly the chloro and methylsulfanyl groups. For example, methylsulfanyl protons appear as singlets near δ 2.5 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of vapors .
- Waste disposal : Segregate halogenated waste and transfer to licensed facilities for incineration .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclization steps in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst optimization : Triethylamine improves cyclization efficiency by neutralizing HCl byproducts .
- Temperature control : Maintaining 0–5°C during aldehyde addition minimizes side reactions .
Q. What strategies resolve contradictions in substitution reactivity between chloro and methylsulfanyl groups?
- Steric effects : The methylsulfanyl group’s bulkiness may hinder nucleophilic attack at the adjacent position. Computational modeling (e.g., DFT) can predict reactive sites .
- Electronic effects : The chloro group’s strong electron-withdrawing nature activates the pyrimidine ring for substitutions, while methylsulfanyl’s electron-donating properties stabilize intermediates .
- Experimental validation : Competitive reactions with amines or thiols under varying pH conditions can clarify preferential substitution sites .
Q. How do structural modifications influence biological activity in derivatives of this compound?
- Antimicrobial activity : Derivatives with electron-deficient aromatic rings (e.g., fluorophenyl) show enhanced activity due to improved membrane penetration .
- Enzyme inhibition : Substituting the chloro group with amino or hydroxyl groups can target kinase binding pockets, as seen in pyrido[2,3-d]pyrimidine-based inhibitors .
- SAR studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups) and correlation with IC values guide lead optimization .
Q. What analytical techniques are critical for resolving spectral data discrepancies in structurally similar analogs?
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions, such as tetrahydro-pyrido ring protons .
- X-ray powder diffraction : Identifies polymorphic forms that may arise during crystallization .
- HPLC-MS : Detects trace impurities (e.g., dechlorinated byproducts) that complicate spectral interpretation .
Methodological Considerations
- Data contradiction analysis : Compare reaction outcomes across studies (e.g., yields from aluminum amalgam vs. LDA-based routes) to identify solvent or temperature dependencies .
- Experimental design : Use fractional factorial designs to screen variables (e.g., reagent stoichiometry, solvent polarity) in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
